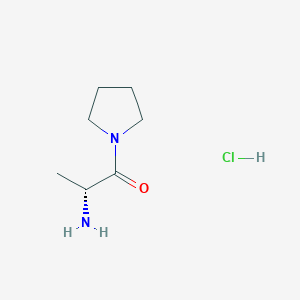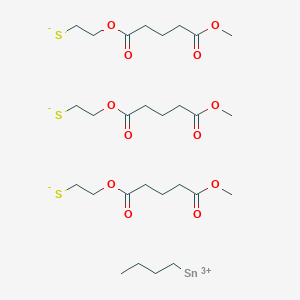![molecular formula C18H24BrNO5 B12275756 tert-butyl 5-((ethoxycarbonyl)Methyl)-9-broMo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B12275756.png)
tert-butyl 5-((ethoxycarbonyl)Methyl)-9-broMo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-((ethoxycarbonyl)Methyl)-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a tert-butyl group, an ethoxycarbonyl methyl group, and a brominated dihydrobenzo[f][1,4]oxazepine ring. The presence of these functional groups makes it a valuable compound in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-((ethoxycarbonyl)Methyl)-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate typically involves multiple steps. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxycarbonyl methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology: In biological research, the compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in studying enzyme mechanisms and receptor-ligand interactions .
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating neurological disorders and cancer .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties .
Wirkmechanismus
The mechanism of action of tert-butyl 5-((ethoxycarbonyl)Methyl)-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The bromine atom and the oxazepine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 5-((ethoxycarbonyl)Methyl)-9-chloro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate
- tert-Butyl 5-((ethoxycarbonyl)Methyl)-9-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate
Uniqueness: The presence of the bromine atom in tert-butyl 5-((ethoxycarbonyl)Methyl)-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate distinguishes it from its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can significantly influence the compound’s reactivity and interactions with biological targets .
Eigenschaften
Molekularformel |
C18H24BrNO5 |
|---|---|
Molekulargewicht |
414.3 g/mol |
IUPAC-Name |
tert-butyl 9-bromo-5-(2-ethoxy-2-oxoethyl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
InChI |
InChI=1S/C18H24BrNO5/c1-5-23-15(21)11-14-12-7-6-8-13(19)16(12)24-10-9-20(14)17(22)25-18(2,3)4/h6-8,14H,5,9-11H2,1-4H3 |
InChI-Schlüssel |
QEUMEBHTKVEFCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1C2=C(C(=CC=C2)Br)OCCN1C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12275674.png)


![3-[(Benzylamino)methyl]-N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide](/img/structure/B12275686.png)
![2-tert-butyl-1-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B12275695.png)
![N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12275704.png)
![N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B12275705.png)

![2-[(4-Chlorophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12275712.png)

![N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12275723.png)



